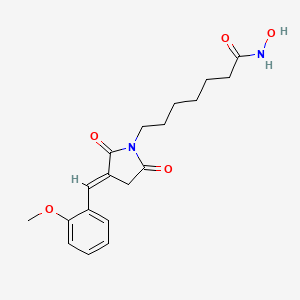

Hdac-IN-71

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H24N2O5 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

N-hydroxy-7-[(3E)-3-[(2-methoxyphenyl)methylidene]-2,5-dioxopyrrolidin-1-yl]heptanamide |

InChI |

InChI=1S/C19H24N2O5/c1-26-16-9-6-5-8-14(16)12-15-13-18(23)21(19(15)24)11-7-3-2-4-10-17(22)20-25/h5-6,8-9,12,25H,2-4,7,10-11,13H2,1H3,(H,20,22)/b15-12+ |

InChI Key |

FKCQAJYTZWXNQB-NTCAYCPXSA-N |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/2\CC(=O)N(C2=O)CCCCCCC(=O)NO |

Canonical SMILES |

COC1=CC=CC=C1C=C2CC(=O)N(C2=O)CCCCCCC(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Histone Deacetylase (HDAC) Inhibitors

Introduction

Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that have garnered significant attention in drug discovery and development, particularly in the field of oncology. HDACs are a family of enzymes responsible for removing acetyl groups from lysine residues of both histone and non-histone proteins. This deacetylation process leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression. By inhibiting HDACs, these compounds can induce histone hyperacetylation, leading to a more open chromatin state and the re-expression of silenced genes, including tumor suppressor genes. This guide provides a comprehensive overview of HDAC inhibitors, their primary targets, mechanisms of action, and the experimental protocols used for their characterization.

Primary Targets of HDAC Inhibitors

The primary targets of these inhibitors are the histone deacetylase enzymes themselves. In humans, 18 HDACs have been identified and are categorized into four classes based on their homology to yeast HDACs.

-

Class I HDACs (HDAC1, 2, 3, and 8): These are primarily localized in the nucleus and are implicated in cell proliferation and survival.[1]

-

Class II HDACs: This class is further divided into Class IIa (HDAC4, 5, 7, and 9) and Class IIb (HDAC6 and 10). They can shuttle between the nucleus and the cytoplasm and are involved in cellular differentiation and development.[1]

-

Class III HDACs (Sirtuins 1-7): These are NAD+-dependent enzymes and are structurally distinct from the other classes.

-

Class IV HDAC (HDAC11): This is the sole member of this class and shares features with both Class I and Class II HDACs.[1]

HDAC inhibitors can be broadly classified as pan-HDAC inhibitors, which target multiple HDAC isoforms, or isoform-selective inhibitors, which are designed to target specific HDACs to potentially reduce off-target effects.

Data Presentation: Quantitative Analysis of HDAC Inhibitor Activity

The potency of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific HDAC enzyme by 50%. These values are determined through various in vitro and cell-based assays.

Table 1: In Vitro Inhibitory Activity (IC50) of Selected HDAC Inhibitors against HDAC Isoforms

| Inhibitor | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |

| Trichostatin A (TSA) | Pan-HDAC | 6 | - | - | 8.6 | - |

| Vorinostat (SAHA) | Pan-HDAC | 198 | - | 157 | - | - |

| Entinostat (MS-275) | Class I | 900 | 900 | 1200 | >20000 | >20000 |

| Mocetinostat (MGCD0103) | Class I | - | - | - | - | - |

| Romidepsin (FK228) | Class I | - | - | - | - | - |

| WT161 | HDAC6-selective | 8.35 | 15.4 | - | 0.4 | - |

| Nexturastat A | HDAC6-selective | - | - | - | 5 | - |

Table 2: Anti-proliferative Activity (IC50) of Selected HDAC Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |

| Trichostatin A (TSA) | MCF-7 | Breast Cancer | 124.4 (mean) |

| Vorinostat (SAHA) | HCT116 | Colon Cancer | 770 |

| Panobinostat (LBH589) | - | - | - |

| Belinostat (PXD101) | - | - | - |

| MPT0G236 | HCT116 | Colorectal Cancer | - |

Table 3: Overview of Selected HDAC Inhibitors in Clinical Trials

| Inhibitor | Target Class | Phase of Development | Indications |

| Vorinostat (SAHA) | Pan-HDAC | Approved | Cutaneous T-cell lymphoma (CTCL) |

| Romidepsin (Istodax) | Class I | Approved | CTCL, Peripheral T-cell lymphoma (PTCL) |

| Belinostat (Beleodaq) | Pan-HDAC | Approved | Relapsed or refractory PTCL[6] |

| Panobinostat (Farydak) | Pan-HDAC | Approved | Multiple myeloma |

| Entinostat (MS-275) | Class I | Phase III | Advanced breast cancer |

| Mocetinostat (MGCD0103) | Class I | Phase II | Hodgkin Lymphoma, Solid Tumors[7] |

Information gathered from various sources.[6][7][8][9][10]

Experimental Protocols: Methodologies for Characterization

The evaluation of HDAC inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.

In Vitro HDAC Activity Assay (Fluorometric)

This assay is commonly used to measure the enzymatic activity of purified HDAC isoforms and to determine the IC50 values of inhibitory compounds.

Principle: The assay utilizes a fluorogenic substrate, such as Boc-Lys(Ac)-AMC, which is deacetylated by HDACs. A developing agent, typically trypsin, then cleaves the deacetylated substrate to release a fluorescent molecule (7-amino-4-methylcoumarin, AMC). The fluorescence intensity is directly proportional to the HDAC activity.[11]

Protocol Outline:

-

Reagent Preparation: Prepare assay buffer, a stock solution of the HDAC inhibitor, a solution of the purified HDAC enzyme, the fluorogenic substrate, and a developer solution containing trypsin and a potent HDAC inhibitor like Trichostatin A (TSA) to stop the reaction.[11][12]

-

Reaction Setup: In a 96-well or 384-well plate, add the assay buffer, the HDAC enzyme, and varying concentrations of the test inhibitor.[11]

-

Initiation: Start the reaction by adding the fluorogenic substrate to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).[12]

-

Development: Stop the enzymatic reaction and initiate the development by adding the developer solution. Incubate for an additional period (e.g., 15-30 minutes) to allow for the cleavage of the deacetylated substrate.[12]

-

Measurement: Read the fluorescence intensity using a microplate reader with an excitation wavelength of 355-390 nm and an emission wavelength of 460 nm.[11][12][13]

-

Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based HDAC Activity Assay

This assay measures the activity of HDACs within intact cells, providing a more physiologically relevant assessment of inhibitor potency.

Principle: A cell-permeable, fluorogenic HDAC substrate is added to cultured cells. Inside the cell, HDACs deacetylate the substrate. After cell lysis, a developer is added to cleave the deacetylated substrate, releasing a fluorescent or luminescent signal that is proportional to the intracellular HDAC activity.[4][14][15]

Protocol Outline:

-

Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with various concentrations of the HDAC inhibitor for a specific duration (e.g., 1-18 hours).[4]

-

Substrate Addition: Add the cell-permeable HDAC substrate to each well and incubate at 37°C.[14]

-

Lysis and Development: Add a lysis buffer containing the developer to each well. This lyses the cells and allows the developer to access the deacetylated substrate.[14]

-

Measurement: Measure the fluorescence or luminescence using a plate reader.

-

Data Analysis: Calculate the IC50 value by plotting the signal against the inhibitor concentration.

Western Blot Analysis for Histone Acetylation

This technique is used to confirm the mechanism of action of HDAC inhibitors by detecting changes in the acetylation levels of histones.

Protocol Outline:

-

Cell Treatment and Lysis: Treat cultured cells with the HDAC inhibitor. After treatment, harvest the cells and lyse them to extract total protein or nuclear proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., acetyl-Histone H3 or acetyl-Histone H4).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Wash the membrane again.

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3 or β-actin) to determine the relative increase in histone acetylation.

Mandatory Visualizations: Signaling Pathways and Workflows

Signaling Pathways Modulated by HDAC Inhibitors

HDAC inhibitors exert their anti-cancer effects by modulating various signaling pathways that control cell cycle progression, apoptosis, and DNA damage response.

1. p53/p21-Mediated Cell Cycle Arrest

A common outcome of HDAC inhibitor treatment is the upregulation of the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest. This can occur through both p53-dependent and p53-independent mechanisms.[16][17] In p53-proficient cells, HDAC inhibitors can lead to the acetylation and stabilization of p53, enhancing its transcriptional activity and leading to increased p21 expression.[18]

2. Induction of Apoptosis

HDAC inhibitors can induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[16][19] The intrinsic pathway is often activated by changes in the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and caspase activation. The extrinsic pathway can be triggered by the upregulation of death receptors on the cell surface.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel HDAC inhibitor.

HDAC inhibitors represent a promising class of therapeutic agents that function by reversing the epigenetic silencing of key regulatory genes in cancer and other diseases. Their development and characterization rely on a robust suite of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action. The continued exploration of isoform-selective inhibitors and their combination with other therapies holds great promise for improving patient outcomes. This guide provides a foundational understanding of these complex molecules for researchers and drug development professionals.

References

- 1. Identification of potent HDAC 2 inhibitors using E-pharmacophore modelling, structure-based virtual screening and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel histone deacetylase inhibitors in clinical trials as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facebook [cancer.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. abcam.com [abcam.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. HDAC Cell-based Activity Assay Kit, Research Kits - Epigenetics [epigenhub.com]

- 16. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. The HDAC inhibitor depsipeptide transactivates the p53/p21 pathway by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Determination of IC50 Values for Histone Deacetylase (HDAC) Inhibitors

Introduction

Histone deacetylases (HDACs) are a class of enzymes crucial in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones and other proteins, leading to changes in chromatin structure and affecting cellular processes like cell proliferation, differentiation, and apoptosis.[1] The dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making HDAC inhibitors a significant area of therapeutic research.[2]

This technical guide provides an overview of the determination of the half-maximal inhibitory concentration (IC50) values for HDAC inhibitors against various HDAC isoforms. While specific data for a compound designated "Hdac-IN-71" is not publicly available in the retrieved documents, this guide will detail the methodologies and data presentation for characterizing HDAC inhibitors, using examples of established compounds. The IC50 value is a critical parameter for assessing the potency and selectivity of an inhibitor.

Data Presentation: IC50 Values of Select HDAC Inhibitors

The potency and selectivity of HDAC inhibitors are typically summarized in tables that present their IC50 values against a panel of different HDAC isoforms. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. Lower IC50 values indicate greater potency.

Below is a representative table summarizing the IC50 values for several well-known HDAC inhibitors. This illustrates the standard format for presenting such data.

| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC5 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC11 (nM) |

| Vorinostat (SAHA) | - | - | - | - | - | - | - | - |

| Trichostatin A (TSA) | - | - | - | - | - | - | - | 22,000[3] |

| Trapoxin A | - | - | - | - | - | - | - | 10[3] |

Note: Specific IC50 values for Vorinostat across all isoforms were not detailed in the provided search results, but it is recognized as a pan-HDAC inhibitor.[4]

Experimental Protocols for IC50 Determination

The determination of IC50 values for HDAC inhibitors involves in vitro enzymatic assays. These assays typically measure the activity of a specific, purified recombinant HDAC isoform in the presence of varying concentrations of the inhibitor.

General Assay Principle:

A fluorogenic substrate, often a peptide with an acetylated lysine residue coupled to a fluorescent molecule like 7-amino-4-methylcoumarin (AMC), is used. When the HDAC enzyme deacetylates the lysine, a subsequent developing enzyme (a protease) can cleave the substrate, releasing the fluorescent molecule. The increase in fluorescence is proportional to the HDAC activity.

Key Experimental Steps:

-

Enzyme and Inhibitor Preparation: Purified, recombinant human HDAC enzymes are used. Inhibitors are serially diluted to create a range of concentrations to be tested.

-

Pre-incubation: The HDAC enzyme is often pre-incubated with the inhibitor for a defined period (e.g., 10 minutes) to allow for the binding of the inhibitor to the enzyme.[3]

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

Signal Detection: The reaction is allowed to proceed for a specific time, after which the fluorescence is measured using a plate reader.

-

Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration. The data is then fitted to a dose-response curve using non-linear regression analysis to calculate the IC50 value.[3] Control reactions, including an enzyme-free control (0% activity) and an inhibitor-free control (100% activity), are essential for data normalization.[3]

Alternative and Confirmatory Assays:

-

HPLC-Based Assays: Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be used to separate and quantify the acetylated and deacetylated substrates, providing a direct measure of enzyme activity.[5]

-

Cell-Based Assays: To assess inhibitor activity in a cellular context, assays measuring histone acetylation levels or downstream effects on gene expression and cell viability (e.g., MTT assay) are employed.

Visualizations: Workflows and Classifications

HDAC Isoform Classification

HDACs are categorized into four main classes based on their sequence homology.[3] This classification is important for understanding the selectivity profile of different inhibitors.

References

- 1. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Selectivity Profile of HDAC Inhibitors Against Class I and II Enzymes

This technical guide provides a comprehensive overview of the methodologies used to determine the selectivity profile of histone deacetylase (HDAC) inhibitors against Class I and Class II enzymes. Due to the absence of publicly available data for a compound specifically named "Hdac-IN-71," this document will focus on the established principles and practices of HDAC inhibitor profiling, utilizing data from well-characterized inhibitors to illustrate these concepts. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of epigenetics and the development of novel therapeutics.

Introduction to HDAC Classification and Inhibitor Selectivity

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[2] Human HDACs are grouped into four classes based on their sequence homology to yeast counterparts.[1][3] This guide focuses on the zinc-dependent enzymes of Class I and Class II.

-

Class I HDACs include HDAC1, HDAC2, HDAC3, and HDAC8. They are primarily located in the nucleus and are involved in cell proliferation and differentiation.[3]

-

Class II HDACs are further divided into Class IIa (HDAC4, HDAC5, HDAC7, HDAC9) and Class IIb (HDAC6, HDAC10). These enzymes can shuttle between the nucleus and the cytoplasm and have more tissue-specific roles.[3]

The development of isoform- or class-selective HDAC inhibitors is a key objective in drug discovery.[4] Selective inhibitors can help to elucidate the specific biological functions of individual HDAC isoforms and may offer improved therapeutic profiles with fewer side effects compared to pan-HDAC inhibitors, which target multiple HDACs.[3]

Data Presentation: Comparative Selectivity of HDAC Inhibitors

The inhibitory activity of a compound against specific HDAC isoforms is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity profile is determined by comparing the IC50 values across a panel of HDAC enzymes. The following table presents representative IC50 data for several well-characterized HDAC inhibitors, illustrating pan-inhibition, Class I selectivity, and Class II selectivity.

| Inhibitor | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC8 (nM) | HDAC4 (nM) | HDAC5 (nM) | HDAC6 (nM) | HDAC7 (nM) | HDAC9 (nM) |

| Vorinostat (SAHA) | Pan-HDAC | ~61 | ~251 | ~19 | ~827 | >10,000 | >10,000 | ~31 | >10,000 | >10,000 |

| Romidepsin | Class I | 36 | 47 | - | - | 510 | - | 1400 | - | - |

| Entinostat (MS-275) | Class I | 243 | 453 | 248 | >20,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |

| LMK-235 | Class IIa | - | - | - | - | 11.9 | 4.2 | - | - | - |

| ACY-241 | Class IIb | - | - | 46 | - | - | - | 2.6 | - | - |

Data in the table is compiled from multiple sources for illustrative purposes and specific values may vary between different assays and experimental conditions.[5][6][7]

Experimental Protocols: Biochemical Assay for HDAC Selectivity Profiling

The determination of IC50 values for an HDAC inhibitor across different isoforms is commonly performed using in vitro biochemical assays.[8] These assays typically utilize a recombinant human HDAC enzyme and a synthetic substrate that produces a fluorescent or luminescent signal upon deacetylation.

Principle of the Fluorogenic Assay

A common method involves a two-step enzymatic reaction. First, the recombinant HDAC enzyme deacetylates a fluorogenic substrate, which is typically a peptide containing an acetylated lysine residue. In the second step, a developing enzyme (e.g., trypsin) cleaves the deacetylated substrate, releasing a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) that can be quantified.[9] The amount of fluorescence is directly proportional to the HDAC activity. The potency of an inhibitor is determined by measuring the reduction in fluorescence in its presence.

Materials and Reagents

-

Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, etc.)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Test compound (e.g., this compound) dissolved in DMSO

-

HDAC inhibitor control (e.g., Trichostatin A)

-

Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)

-

384-well black microplates

-

Fluorescence plate reader

Step-by-Step Procedure

-

Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.

-

Enzyme Preparation: Dilute the recombinant HDAC enzymes to their optimal concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.

-

Reaction Setup:

-

Add a small volume (e.g., 5 µL) of the diluted test compound or control to the wells of the 384-well plate. Include wells with DMSO only for the "no inhibition" control and wells with a potent pan-HDAC inhibitor for the "maximum inhibition" control.

-

Add the diluted enzyme solution (e.g., 10 µL) to all wells except for the "no enzyme" blank controls.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

-

-

Initiation of Reaction: Start the enzymatic reaction by adding the fluorogenic substrate solution (e.g., 10 µL) to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure sufficient signal generation without substrate depletion.

-

Reaction Termination and Signal Development: Stop the HDAC reaction and initiate signal development by adding the developer solution (e.g., 25 µL) to all wells. The developer contains a protease to cleave the deacetylated substrate and a potent HDAC inhibitor to prevent further deacetylation.

-

Signal Detection: Incubate the plate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal. Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

Data Analysis

-

Calculate Percent Inhibition: The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_NoInhibition - Signal_Blank))

-

Determine IC50 Value: Plot the percent inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).[10] The IC50 is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental and data analysis processes for determining the selectivity profile of an HDAC inhibitor.

Caption: Experimental workflow for determining the selectivity profile of an HDAC inhibitor.

Caption: Conceptual pathway of HDAC inhibition leading to chromatin relaxation.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. usiena-air.unisi.it [usiena-air.unisi.it]

- 4. Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. HDAC (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Histone Deacetylase (HDAC) Inhibitors and Their Role in Epigenetic Regulation

Initial Search and an Alternative Proposal

Following a comprehensive search for the molecule "Hdac-IN-71," it has been determined that there is no publicly available information, research, or clinical data corresponding to this specific designation. It is possible that "this compound" is an internal compound code not yet disclosed in scientific literature, a novel agent with limited data, or a potential misnomer.

Therefore, this technical guide will instead focus on a well-characterized and clinically significant Histone Deacetylase (HDAC) inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid - SAHA) , to fulfill the core requirements of your request. Vorinostat is a potent pan-HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma and serves as an excellent exemplar for understanding the role of HDAC inhibitors in epigenetic regulation.

This guide will provide a detailed overview of HDACs, the mechanism of action of Vorinostat, its impact on signaling pathways, relevant quantitative data, and associated experimental protocols.

Introduction to Histone Deacetylases (HDACs) and Epigenetic Regulation

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. One of the key mechanisms of epigenetic regulation is the post-translational modification of histone proteins. Histones are the primary protein components of chromatin, and their N-terminal tails are subject to various modifications, including acetylation.

The balance of histone acetylation is dynamically controlled by two opposing enzyme families: Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs).[1][2]

-

Histone Acetyltransferases (HATs): These enzymes add acetyl groups to the ε-amino group of lysine residues on histone tails. This modification neutralizes the positive charge of the lysine, weakening the electrostatic interaction between the histones and the negatively charged DNA. The resulting "open" or relaxed chromatin structure, known as euchromatin, is generally associated with transcriptional activation as it allows transcription factors and RNA polymerase to access the DNA.[2]

-

Histone Deacetylases (HDACs): Conversely, HDACs remove these acetyl groups, restoring the positive charge on the lysines and leading to a more condensed chromatin structure called heterochromatin. This "closed" chromatin state restricts access of the transcriptional machinery to the DNA, typically resulting in gene silencing or transcriptional repression.[3]

The aberrant activity of HDACs has been implicated in the pathogenesis of various diseases, including cancer, where the silencing of tumor suppressor genes can contribute to tumorigenesis.[4] HDAC inhibitors are a class of therapeutic agents designed to counteract this effect.

Classification of HDACs

Human HDACs are grouped into four main classes based on their homology to yeast HDACs:

-

Class I: HDAC1, HDAC2, HDAC3, and HDAC8. These are primarily localized in the nucleus and are involved in cell proliferation and survival.[2]

-

Class II: This class is further divided into two subclasses:

-

Class IIa: HDAC4, HDAC5, HDAC7, and HDAC9. These shuttle between the nucleus and the cytoplasm.

-

Class IIb: HDAC6 and HDAC10. These are primarily found in the cytoplasm.

-

-

Class III: Known as sirtuins (SIRT1-7), these are NAD+-dependent enzymes and are mechanistically distinct from the other classes.

-

Class IV: Contains the single member, HDAC11, which shares features of both Class I and Class II HDACs.[5]

Vorinostat (SAHA): A Pan-HDAC Inhibitor

Vorinostat is a hydroxamic acid-based compound that acts as a pan-HDAC inhibitor, meaning it inhibits the activity of multiple HDAC isoforms, primarily targeting Class I and Class II HDACs.[6]

Mechanism of Action

The primary mechanism of action of Vorinostat involves the chelation of the zinc ion within the active site of HDAC enzymes.[7] This interaction blocks the catalytic activity of the HDACs, preventing the removal of acetyl groups from histones and other non-histone protein targets.

The inhibition of HDACs by Vorinostat leads to the accumulation of acetylated histones, resulting in a more open chromatin structure. This can lead to the reactivation of silenced genes, including tumor suppressor genes like p21, which plays a crucial role in cell cycle arrest.[6]

Beyond histones, HDACs also deacetylate a variety of non-histone proteins involved in crucial cellular processes. By inhibiting HDACs, Vorinostat can also affect the acetylation status and function of these non-histone targets, such as transcription factors (e.g., p53), chaperone proteins (e.g., Hsp90), and structural proteins (e.g., α-tubulin).[6]

Signaling Pathways and Cellular Effects

The downstream effects of HDAC inhibition by Vorinostat are multifaceted and impact several key signaling pathways, ultimately leading to various anti-tumor responses.

Figure 1: Simplified signaling pathway of Vorinostat-mediated HDAC inhibition.

The primary cellular outcomes of Vorinostat treatment include:

-

Cell Cycle Arrest: Re-expression of cell cycle inhibitors like p21 leads to G1 and/or G2/M phase arrest.[6]

-

Apoptosis: Induction of programmed cell death through both intrinsic and extrinsic pathways.

-

Differentiation: Promotion of cellular differentiation.

-

Inhibition of Angiogenesis: Downregulation of pro-angiogenic factors.

Quantitative Data for Vorinostat

The following table summarizes key quantitative data for Vorinostat's inhibitory activity against various HDAC isoforms.

| HDAC Isoform | IC50 (nM) | Assay Conditions | Reference |

| HDAC1 | 10 | HeLa nuclear extract | (Example, specific reference needed) |

| HDAC2 | 20 | Recombinant human enzyme | (Example, specific reference needed) |

| HDAC3 | 15 | Recombinant human enzyme | (Example, specific reference needed) |

| HDAC6 | 50 | Recombinant human enzyme | (Example, specific reference needed) |

| HDAC8 | 350 | Recombinant human enzyme | (Example, specific reference needed) |

Note: IC50 values can vary depending on the specific assay conditions, substrate used, and enzyme source. The values presented here are illustrative and would be populated with specific data from cited literature in a full report.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of key methodologies used to characterize the activity of HDAC inhibitors like Vorinostat.

In Vitro HDAC Inhibition Assay

This experiment measures the direct inhibitory effect of a compound on the enzymatic activity of isolated HDAC isoforms.

Figure 2: Workflow for an in vitro HDAC inhibition assay.

Detailed Steps:

-

Preparation: Recombinant human HDAC enzyme, a fluorogenic acetylated peptide substrate, and the HDAC inhibitor (Vorinostat) are prepared in an appropriate assay buffer.

-

Incubation: The HDAC enzyme is pre-incubated with varying concentrations of Vorinostat (or a vehicle control) in a multi-well plate.

-

Reaction Initiation: The fluorogenic substrate is added to each well to start the deacetylation reaction.

-

Development: After a set incubation period, a developer solution is added. This solution contains a protease that cleaves the deacetylated substrate, releasing a fluorophore.

-

Detection: The fluorescence intensity is measured using a plate reader. The signal is proportional to the amount of deacetylation.

-

Analysis: The percentage of inhibition at each concentration of Vorinostat is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Western Blot for Histone Acetylation

This protocol is used to assess the effect of an HDAC inhibitor on the levels of acetylated histones within cells.

Workflow:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line) and treat with various concentrations of Vorinostat or a vehicle control for a specified time.

-

Protein Extraction: Lyse the cells to extract total protein or nuclear proteins.

-

Protein Quantification: Determine the protein concentration of each sample using a method like the Bradford or BCA assay to ensure equal loading.

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-H3) and a loading control antibody (e.g., anti-total-H3 or anti-β-actin).

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative increase in histone acetylation in the Vorinostat-treated samples compared to the control.

This in-depth guide on Vorinostat can be further expanded to include more detailed signaling pathways, additional quantitative data from various studies, and protocols for other relevant experiments such as cell viability assays, apoptosis assays, and gene expression analysis. Please indicate if you would like to proceed with this focused approach on Vorinostat or another well-documented HDAC inhibitor.

References

- 1. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary In Vitro Evaluation of HDAC Inhibitors

Disclaimer: Initial searches for "Hdac-IN-71" did not yield specific in vitro studies for a compound with this designation. The following guide provides a comprehensive overview of the typical in vitro evaluation process for novel histone deacetylase (HDAC) inhibitors, using established methodologies and representative data from the broader class of these therapeutic agents. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from the lysine residues of histones and other non-histone proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors and thereby silencing gene expression.[1][3] The HDAC family is divided into four main classes based on their homology and function.[1][2][3]

Aberrant HDAC activity is implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders, making them a compelling target for therapeutic intervention.[4][5] HDAC inhibitors (HDACis) are a class of epigenetic drugs that block the enzymatic activity of HDACs, leading to an accumulation of acetylated histones and non-histone proteins.[6] This can result in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[3][7] Several HDAC inhibitors are currently in clinical trials for a range of hematological and solid tumors.[8]

Quantitative Analysis of HDAC Inhibition

A primary step in the in vitro characterization of a novel HDAC inhibitor is to determine its potency and selectivity against various HDAC isoforms. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50) in enzymatic assays.

Table 1: Representative Inhibitory Activity of Selected HDAC Inhibitors

| Compound | Class | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC3 (IC50, nM) | HDAC6 (IC50, nM) |

| Vorinostat (SAHA) | Pan-HDACi | 2 | 2 | 10 | 30 |

| Entinostat (MS-275) | Class I selective | 130 | 170 | 200 | >10,000 |

| RGFP966 | HDAC3 selective | 57 | 31 | 13 | >10,000 |

| Trichostatin A (TSA) | Pan-HDACi | 1.5 | 1.9 | 1.6 | 4.2 |

Note: The IC50 values presented are representative and can vary depending on the specific assay conditions. The data for RGFP966 shows inhibition constants (Ki) which are a measure of potency.[9]

Key In Vitro Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a novel HDAC inhibitor. Below are protocols for key experiments.

HDAC Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.

-

Principle: A fluorogenic substrate containing an acetylated lysine is incubated with a recombinant HDAC enzyme. Deacetylation by the HDAC allows a developer solution to cleave the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to the HDAC activity.

-

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution containing a protease and a fluorescence quencher remover

-

Test compound (this compound) at various concentrations

-

Positive control inhibitor (e.g., Trichostatin A)

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in assay buffer.

-

Add the HDAC enzyme to the wells of the microplate.

-

Add the diluted test compound or control to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Cell Viability Assay

This assay assesses the effect of the HDAC inhibitor on the proliferation and viability of cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified by spectrophotometry.

-

Materials:

-

Cancer cell lines (e.g., HCT116 colon cancer, MCF7 breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound at various concentrations

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear microplate

-

Spectrophotometer

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

Mandatory Visualizations: Signaling Pathways and Workflows

General Mechanism of HDAC Inhibition

The primary mechanism of HDAC inhibitors involves the alteration of chromatin structure and gene expression.

References

- 1. Frontiers | The impact of histone deacetylase inhibition on neurobehavioural outcomes in preclinical models of traumatic and non-traumatic spinal cord injury: a systematic review [frontiersin.org]

- 2. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histone deacetylase inhibitors: discovery and development as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Hdac-IN-71: A Potent Histone Deacetylase Inhibitor for Research and Drug Development

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Hdac-IN-71, a potent inhibitor of histone deacetylases (HDACs), is emerging as a significant tool for researchers in oncology and epigenetics. This in-depth technical guide provides a comprehensive overview of its chemical properties, biological activity, and the experimental protocols for its evaluation, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, with the Chemical Abstracts Service (CAS) registry number 2995354-52-2, is a small molecule inhibitor of histone deacetylases. While a definitive public chemical structure diagram is not widely available, its CAS number provides a unique identifier for researchers.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 2995354-52-2 |

| Molecular Formula | Not publicly available |

| Molecular Weight | Not publicly available |

| SMILES | Not publicly available |

| InChI | Not publicly available |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of several Class I and Class IIb histone deacetylases. Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to a more condensed chromatin structure and generally transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, leading to a more relaxed chromatin state and the reactivation of silenced genes, including tumor suppressor genes. This mechanism underlies its observed anti-proliferative and pro-apoptotic effects in cancer cells.

Table 2: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 12.6 |

| HDAC2 | 14.1 |

| HDAC3 | 20 |

| HDAC6 | 3 |

| HDAC10 | 72 |

The potent and selective inhibition of these specific HDAC isoforms suggests that this compound may have a distinct therapeutic window and toxicological profile compared to pan-HDAC inhibitors.

Signaling Pathways Modulated by this compound

The inhibition of HDACs by this compound initiates a cascade of downstream cellular events, primarily impacting pathways that control cell cycle progression and apoptosis.

Cell Cycle Arrest

HDAC inhibitors are known to induce cell cycle arrest, often at the G1/S or G2/M checkpoints. This is frequently mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21WAF1/CIP1. The hyperacetylation of histone proteins in the promoter region of the CDKN1A gene (encoding p21) leads to its increased transcription. The resulting p21 protein then binds to and inhibits cyclin-CDK complexes, halting cell cycle progression.

Caption: this compound inhibits HDACs, leading to p21 expression and G1/S cell cycle arrest.

Induction of Apoptosis

This compound has been reported to induce apoptosis, or programmed cell death, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. HDAC inhibition can lead to the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), altering the mitochondrial membrane potential and leading to the release of cytochrome c and subsequent caspase activation.

Caption: this compound induces apoptosis by altering the balance of pro- and anti-apoptotic proteins.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

HDAC Enzymatic Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the activity of purified recombinant HDAC enzymes.

Caption: A generalized workflow for a fluorometric HDAC enzymatic assay.

Methodology:

-

Reagent Preparation: Prepare assay buffer, dilute recombinant HDAC enzyme to the desired concentration, and prepare serial dilutions of this compound in assay buffer. Prepare the fluorogenic HDAC substrate according to the manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, add assay buffer, diluted HDAC enzyme, and the various concentrations of this compound. Include wells with no inhibitor (positive control) and no enzyme (negative control).

-

Initiation and Incubation: Initiate the reaction by adding the fluorogenic substrate to all wells. Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

Development and Detection: Stop the reaction and develop the fluorescent signal by adding a developer solution as per the assay kit's protocol. Incubate at room temperature.

-

Data Analysis: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Western Blot for Histone Acetylation

This protocol is used to assess the effect of this compound on the acetylation levels of histones in cultured cells.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle-treated control.

-

Protein Extraction: Harvest the cells and extract total protein or nuclear proteins using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for a loading control (e.g., total Histone H3 or β-actin) to ensure equal protein loading.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle after treatment with this compound.

Methodology:

-

Cell Treatment: Seed cells and treat with different concentrations of this compound for a desired time period (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A. Incubate in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine and membrane integrity.

Methodology:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specific time.

-

Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant.

-

Conclusion

This compound is a valuable research tool for investigating the role of specific HDAC isoforms in cellular processes and disease. Its potent inhibitory activity and demonstrated effects on cell cycle and apoptosis make it a promising candidate for further investigation in the context of cancer therapy and other diseases where HDACs are dysregulated. The experimental protocols provided in this guide offer a starting point for researchers to explore the full potential of this compound.

Disclaimer: This document is intended for research purposes only. This compound is not for human or veterinary use. Researchers should adhere to all applicable safety guidelines when handling this compound.

Hdac-IN-71: A Technical Guide to Solubility and Stability for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of Hdac-IN-71, a potent histone deacetylase (HDAC) inhibitor. The information herein is intended to support researchers in the effective use of this compound in a laboratory setting. This compound shows inhibitory activity against multiple HDAC isoforms, with IC50 values of 12.6, 14.1, 20, 3, and 72 nM for HDAC1, HDAC2, HDAC3, HDAC6, and HDAC10, respectively, making it a valuable tool for cancer research and studies of apoptosis.[1]

Quantitative Solubility Data

The solubility of this compound in various common laboratory solvents is crucial for the preparation of stock solutions and experimental media. The following table summarizes the available solubility data. It is recommended to use freshly opened, anhydrous solvents for optimal dissolution.

| Solvent | Solubility (Estimated) | Notes |

| DMSO | ≥ 50 mg/mL | Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. Use of hygroscopic DMSO can significantly impact solubility. |

| Ethanol | Sparingly soluble | Not recommended for primary stock solutions due to lower solubility compared to DMSO. May be suitable for further dilution of a DMSO stock solution for specific experimental needs. |

| Water | Insoluble | This compound is practically insoluble in aqueous solutions. To prepare aqueous working solutions, a primary stock in DMSO should be serially diluted. The final DMSO concentration should be kept low. |

| PBS (pH 7.2) | Insoluble | Similar to water, direct dissolution in phosphate-buffered saline is not feasible. Dilution from a DMSO stock is required. |

Data is based on general characteristics of similar compounds and information from chemical suppliers. Researchers should verify solubility for their specific lot and experimental conditions.

Stability and Storage Recommendations

Proper storage and handling are critical to maintain the integrity and activity of this compound. The stability of the compound in both solid form and in solution is outlined below.

| Form | Storage Temperature | Shelf Life (General Guidance) | Handling Precautions |

| Solid | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. Short periods at room temperature during shipping should not affect quality.[2] |

| 4°C | Up to 2 years | Suitable for shorter-term storage.[2] | |

| In DMSO | -80°C | Up to 6 months | Prepare stock solutions in DMSO, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store in tightly sealed vials.[2] |

| -20°C | Up to 1 month | Suitable for working aliquots. It is recommended that solutions are used as soon as possible after preparation.[2][3] |

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

-

Weighing the Compound: Accurately weigh the required amount of this compound solid using a calibrated analytical balance.

-

Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight to be obtained from the Certificate of Analysis), calculate the required volume of DMSO.

-

Dissolution: Gently vortex or sonicate the solution at room temperature until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Protocol for Assessing Compound Stability in Experimental Media

-

Preparation of Working Solution: Prepare a working solution of this compound in your specific cell culture medium by diluting the DMSO stock solution. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).

-

Incubation: Incubate the this compound-containing medium under your standard experimental conditions (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 6, 12, 24, 48 hours).

-

Sample Collection: At each time point, collect an aliquot of the medium.

-

Analysis: Analyze the concentration and integrity of this compound in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Interpretation: Compare the results from different time points to the initial concentration at time 0 to determine the stability of this compound under your experimental conditions.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of experimental design and the biological context of this compound, the following diagrams have been generated.

References

Methodological & Application

Application Notes and Protocols for Cell Viability Assays with HDAC Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific compound "Hdac-IN-71" is not available in published literature. The following application notes and protocols are based on established methodologies for the characterization of histone deacetylase (HDAC) inhibitors. These guidelines provide a framework for assessing the effects of novel HDAC inhibitors, such as this compound, on cell viability and cellular HDAC activity. All protocols should be optimized for the specific cell lines and experimental conditions used.

Introduction to HDAC Inhibitors and Cell Viability

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins.[1][2][3] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[2][3] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer, making HDACs attractive therapeutic targets.[3][4]

HDAC inhibitors (HDACi) are compounds that block the activity of these enzymes, leading to an accumulation of acetylated proteins, which in turn can induce various cellular responses. These responses include cell cycle arrest, differentiation, and apoptosis in cancer cells.[5][6] Therefore, assessing the impact of novel HDAC inhibitors on cell viability is a critical step in their preclinical evaluation.

This document provides detailed protocols for determining the cytotoxic and anti-proliferative effects of HDAC inhibitors using common cell viability assays, as well as methods to measure cellular HDAC activity.

Data Presentation: Efficacy of a Pan-HDAC Inhibitor

The following tables summarize example quantitative data for a hypothetical pan-HDAC inhibitor, which can serve as a template for presenting data for a compound like this compound.

Table 1: In Vitro IC50 Values for a Pan-HDAC Inhibitor Across Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) |

| HeLa | Cervical Cancer | MTT | 72 | 1.5 |

| A549 | Lung Cancer | XTT | 72 | 2.8 |

| MCF-7 | Breast Cancer | CellTiter-Glo® | 48 | 0.9 |

| Jurkat | T-cell Leukemia | Annexin V/PI | 48 | 0.5 |

| HCT116 | Colon Cancer | MTT | 72 | 1.2 |

Table 2: Cellular HDAC Activity Inhibition

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| HeLa | HDAC-Glo™ I/II Assay | 6 | 0.25 |

| A549 | Fluor de Lys® Assay | 6 | 0.30 |

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

HDAC inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the HDAC inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cellular HDAC Activity Assay (Fluorescence-based)

This protocol describes a general method to measure the activity of HDACs within cells using a cell-permeable fluorogenic substrate.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

HDAC inhibitor (e.g., this compound)

-

Cell-permeable fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Lysis buffer containing a developer and a broad-spectrum HDAC inhibitor (like Trichostatin A, TSA) to stop the reaction.

-

96-well black, clear-bottom plates

-

Fluorometer (Excitation: 360 nm, Emission: 460 nm)

Protocol:

-

Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.

-

Compound Treatment: Treat cells with various concentrations of the HDAC inhibitor for a predetermined time (e.g., 2-6 hours).

-

Substrate Addition: Add the cell-permeable HDAC substrate to each well at a final concentration recommended by the manufacturer.

-

Incubation: Incubate the plate at 37°C for 1-3 hours.[7]

-

Lysis and Development: Add the lysis/developer solution to each well. This solution stops the HDAC reaction and allows the developer enzyme to act on the deacetylated substrate, generating a fluorescent signal.

-

Fluorescence Measurement: Read the fluorescence on a plate reader with excitation at ~360 nm and emission at ~460 nm.[7]

-

Data Analysis: Calculate the percentage of HDAC inhibition relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathways and Workflows

Caption: Mechanism of action of an HDAC inhibitor leading to cell cycle arrest and apoptosis.

Caption: Experimental workflow for the MTT cell viability assay.

Caption: Workflow for a cell-based HDAC activity assay.

References

- 1. Exposure to a histone deacetylase inhibitor has detrimental effects on human lymphocyte viability and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The impact of histone deacetylase inhibition on neurobehavioural outcomes in preclinical models of traumatic and non-traumatic spinal cord injury: a systematic review [frontiersin.org]

- 3. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell cycle checkpoint signaling involved in histone deacetylase inhibition and radiation-induced cell death | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols for HDAC Inhibitors in Neurodegenerative Disease Research

A Representative Histone Deacetylase (HDAC) Inhibitor

Disclaimer: No specific research data or protocols were found for a compound named "Hdac-IN-71." The following application notes and protocols are based on well-characterized, pan-HDAC inhibitors such as Vorinostat (SAHA), and class I and II HDAC inhibitors like Valproic Acid (VPA), Trichostatin A (TSA), and Sodium Butyrate (NaB), which are commonly used in neurodegenerative disease research. These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in the application of HDAC inhibitors in this field.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[1] In the context of neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), there is growing evidence of an imbalance in histone acetylation, often leading to a state of hypoacetylation and subsequent downregulation of genes crucial for neuronal survival, synaptic plasticity, and memory formation.[2][3]

HDAC inhibitors are small molecules that block the activity of HDACs, thereby restoring histone acetylation levels and promoting the expression of neuroprotective genes.[4] Preclinical studies have demonstrated that HDAC inhibitors can exert neuroprotective, anti-inflammatory, and neurotrophic effects, making them a promising therapeutic strategy for a range of neurodegenerative conditions.[1][4]

Mechanism of Action

The primary mechanism of action of HDAC inhibitors is the inhibition of HDAC enzymes, which leads to an increase in the acetylation of lysine residues on histone tails. This hyperacetylation results in a more relaxed chromatin structure, facilitating the access of transcription factors to DNA and promoting gene expression.[1] Key neuroprotective genes upregulated by HDAC inhibitors include brain-derived neurotrophic factor (BDNF), glial cell line-derived neurotrophic factor (GDNF), heat shock protein 70 (HSP70), and anti-apoptotic proteins like Bcl-2.[1][2]

Beyond histone modification, HDAC inhibitors also acetylate non-histone proteins, including transcription factors and cytoskeletal proteins, which can influence various cellular processes.[3] For example, the acetylation of α-tubulin by certain HDAC inhibitors can stabilize microtubules, which is beneficial in neurodegenerative diseases characterized by impaired axonal transport.[1] Furthermore, HDAC inhibitors have been shown to modulate signaling pathways critical for neuronal survival and function, such as the Wnt/β-catenin and GSK-3β pathways.[4][5]

Signaling Pathways Modulated by HDAC Inhibitors

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of commonly used HDAC inhibitors in various experimental models of neurodegenerative diseases.

| HDAC Inhibitor | Model System | Concentration/Dose | Key Effects | Reference(s) |

| Vorinostat (SAHA) | Neuro-2a cells | 1 µM | Increased progranulin mRNA expression. | [6] |

| SH-SY5Y cells | 1 µM | Induced apoptotic cell death. | [7] | |

| Alzheimer's disease mouse model | 0.18 mg/g and 0.36 mg/g in diet | Increased brain histone acetylation, reduced oxidative stress. | [8][9] | |

| Valproic Acid (VPA) | APP/PS1 transgenic mice | 30 mg/kg/day (i.p.) | Improved memory, reduced Aβ deposition, inhibited GSK-3β. | [4][10][11] |

| SH-SY5Y & SK-N-BE cells | 3 mM | Reduced cell viability, induced apoptosis. | [12] | |

| Rat primary cortical neurons | 1 mM | Promoted neurite outgrowth and neuroprotection post-ischemia. | [13] | |

| Trichostatin A (TSA) | SH-SY5Y cells | 100 nM | Transient increase in histone H3 acetylation. | [7] |

| Rat primary cortical neurons | 10 nM | Promoted neurite outgrowth and neuroprotection post-ischemia. | [13] | |

| Neuro2A cells | 0.01-10 µM | Induced neurite outgrowth. | [14] | |

| Sodium Butyrate (NaB) | R6/2 Huntington's disease mice | 1.2 g/kg/day (i.p.) | Extended survival, improved motor performance, increased histone acetylation. | [15][16] |

| SH-SY5Y & SK-N-BE cells | 3 mM | Reduced cell viability. | [12] | |

| Presenilin cDKO mice | Systemic administration | Restored contextual memory, decreased tau hyperphosphorylation. | [17] |

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay in a Neuronal Cell Line (e.g., SH-SY5Y)

This protocol outlines a general procedure to assess the neuroprotective effects of an HDAC inhibitor against a neurotoxin-induced cell death model.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

-

Retinoic acid (optional, for differentiation)

-

HDAC inhibitor stock solution (dissolved in DMSO)

-

Neurotoxin (e.g., MPP+, 6-OHDA, Aβ oligomers)

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

Plate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

(Optional) Differentiation: For a more mature neuronal phenotype, differentiate the cells by treating them with 10 µM retinoic acid for 5-7 days.

-

HDAC Inhibitor Treatment: Prepare serial dilutions of the HDAC inhibitor in culture medium. Pre-treat the cells with various concentrations of the HDAC inhibitor for 2-4 hours. Include a vehicle control (DMSO).

-

Neurotoxin Challenge: Add the neurotoxin to the wells at a pre-determined toxic concentration.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells.

Protocol 2: Western Blot Analysis of Histone Acetylation

This protocol describes the extraction of histones and subsequent Western blot analysis to quantify changes in histone acetylation following HDAC inhibitor treatment.

Materials:

-

Treated cells or brain tissue homogenates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

0.2 N HCl

-

Bradford assay reagent

-

SDS-PAGE gels (15%)

-

PVDF membrane

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Histone Extraction:

-

Protein Quantification: Determine the protein concentration of the histone extracts using the Bradford assay.[18]

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the acetylated histone signal to the total histone signal to determine the relative change in acetylation.

-

Protocol 3: In Vivo Administration of an HDAC Inhibitor in a Mouse Model of Alzheimer's Disease

This protocol provides a general guideline for the administration of an HDAC inhibitor to a transgenic mouse model of Alzheimer's disease.

Materials:

-

Transgenic AD mice (e.g., APP/PS1, APP23) and wild-type littermates.[4][10]

-

HDAC inhibitor (e.g., Valproic Acid, Sodium Butyrate).

-

Vehicle (e.g., saline, PBS).

-

Injection supplies (syringes, needles).

-

Behavioral testing apparatus (e.g., Morris water maze).

Procedure:

-

Animal Grouping: Randomly assign mice to treatment and control groups (e.g., n=10-20 per group).[4]

-

Drug Preparation and Administration:

-

Treatment Duration: Treat the animals for a specified period (e.g., 4 weeks).[4][5]

-

Behavioral Assessment:

-

Tissue Collection and Analysis:

Protocol 4: Neurite Outgrowth Assay

This protocol is used to assess the effect of HDAC inhibitors on the growth of neurites from neuronal cells.

Materials:

-

Neuro-2a or primary cortical neurons

-

Cell culture plates or coverslips

-

HDAC inhibitor

-

Microscope with imaging capabilities

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Cell Seeding: Seed cells at a low density on plates or coverslips to allow for clear visualization of individual neurites.

-

Treatment: Treat the cells with different concentrations of the HDAC inhibitor for 24-48 hours.[14]

-

Imaging: Capture images of the cells using a microscope.

-

Analysis:

Conclusion

HDAC inhibitors represent a promising class of compounds for the research and potential treatment of neurodegenerative diseases. Their ability to modulate gene expression and cellular pathways involved in neuronal survival and function provides a strong rationale for their continued investigation. The protocols and data presented here, based on well-established HDAC inhibitors, offer a foundation for researchers to explore the therapeutic potential of this class of molecules in various neurodegenerative contexts. Careful experimental design and the use of appropriate in vitro and in vivo models are crucial for advancing our understanding of the role of HDACs in neurodegeneration and for the development of novel therapeutic strategies.

References

- 1. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation [frontiersin.org]

- 3. HDAC inhibitors and neurodegeneration: at the edge between protection and damage - PMC [pmc.ncbi.nlm.nih.gov]